REACTION_CXSMILES
|
[Cl:1][C:2]([Cl:10])([Cl:9])[C:3]([C:5](Cl)([Cl:7])[Cl:6])=[O:4].[Sb](F)(F)[F:12]>[Sb](Cl)(Cl)(Cl)(Cl)Cl>[Cl:1][C:2]([Cl:10])([Cl:9])[C:3]([C:5]([Cl:7])([Cl:6])[F:12])=[O:4]
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Name
|
|
Quantity
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1 L
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Type
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reactant
|
Smiles
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ClC(C(=O)C(Cl)(Cl)Cl)(Cl)Cl
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Name
|
antimony trifluoride
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Quantity
|
411.2 g
|
Type
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reactant
|
Smiles
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[Sb](F)(F)F
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Name
|
|
Quantity
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30 mL
|
Type
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solvent
|
Smiles
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[Sb](Cl)(Cl)(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
A 2-liter round bottom flask equipped with a condenser and mechanical stirrer
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Type
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TEMPERATURE
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Details
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then cooled to 0° C
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Type
|
CUSTOM
|
Details
|
The liquid portion of the reaction was decanted from the salts of the reaction
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Type
|
WASH
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Details
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washed with 5×200 ml portions of 12N HCl
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(=O)C(F)(Cl)Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 700 g | |
YIELD: CALCULATEDPERCENTYIELD | 128.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |